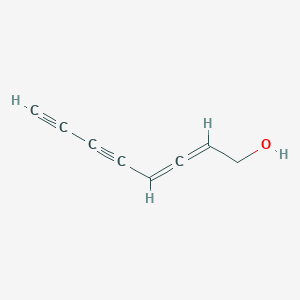

Octa-2,3-dien-5,7-diyn-1-OL

Description

Octa-2,3-dien-5,7-diyn-1-OL is a polyunsaturated secondary alcohol characterized by a unique conjugated system of double and triple bonds. Its IUPAC name, octa-2,3-dien-5,7-diyn-1-ol, reflects its structure: an eight-carbon chain with a diene group (C2–C3), two conjugated diyne groups (C5–C6 and C7–C8), and a hydroxyl group at the terminal carbon (C1) . This compound is naturally isolated from Lentinus edodes (shiitake mushrooms), a species renowned for its medicinal and culinary applications .

Properties

CAS No. |

51864-98-3 |

|---|---|

Molecular Formula |

C8H6O |

Molecular Weight |

118.13 g/mol |

InChI |

InChI=1S/C8H6O/c1-2-3-4-5-6-7-8-9/h1,5,7,9H,8H2 |

InChI Key |

MFQBYQJLDHIYCH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC=C=CCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of Octa-2,3-dien-5,7-diyn-1-OL typically involves the reaction of 1-bromoallenes with butadiynyl (trimethyl)- or butadiynyl (triethyl)-silane, followed by desilylation with methanolic sodium hydroxide . This method has been applied to the synthesis of natural allenes, including Octa-2,3-dien-5,7-diyn-1-OL .

Chemical Reactions Analysis

Hydrogenation Reactions

The triple and double bonds in Octa-2,3-dien-5,7-diyn-1-ol undergo selective hydrogenation under catalytic conditions.

| Reaction Type | Conditions/Reagents | Products | Selectivity Notes |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar catalyst (Pd/CaCO₃) | Octa-2,3-dien-5-yn-1-ol | Targets terminal triple bonds first. |

| Full Hydrogenation | H₂, Raney Ni (high pressure) | Octan-1-ol | Complete saturation of all unsaturated bonds. |

-

Mechanistic Insight : The palladium-catalyzed hydrogenation described in patent data for analogous compounds (e.g., 1,7-octadiene synthesis ) suggests that steric and electronic effects influence bond reactivity. The terminal alkynes are more reactive than allenes under mild conditions.

Oxidation Reactions

The hydroxyl group and unsaturated bonds are susceptible to oxidation:

-

Key Limitation : Over-oxidation risks degrading the carbon skeleton. Controlled conditions are critical.

Cycloaddition Reactions

The conjugated allene and alkynes participate in cycloadditions:

-

Stereochemical Notes : The allene’s linear geometry complicates stereoselectivity in Diels-Alder reactions .

Functional Group Transformations

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | Octa-2,3-dien-5,7-diyn-1-yl acetate |

| Ether Formation | Methyl iodide, Ag₂O | Methoxy derivative |

-

Applications : Ester derivatives are explored as intermediates in fragrance synthesis.

Stability and Reactivity Trends

Scientific Research Applications

Octa-2,3-dien-5,7-diyn-1-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Octa-2,3-dien-5,7-diyn-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The structural and functional uniqueness of Octa-2,3-dien-5,7-diyn-1-OL becomes evident when compared to related compounds. Below is a detailed analysis:

Structural Analogues

Key Observations :

- The diyne groups likely enhance electron delocalization, increasing reactivity in cycloaddition or polymerization reactions.

- Functional Groups : Unlike 3,7-Dimethyl-2,6-octadien-1-ol, which has methyl substituents and a less-conjugated diene, the target compound lacks alkyl branches but features a terminal hydroxyl group. This structural difference may influence solubility (e.g., higher polarity) and bioactivity.

Biological Activity

Octa-2,3-dien-5,7-diyn-1-OL, also known as xi-2,3-Octadiene-5,7-diyn-1-ol, is a member of the class of organic compounds known as fatty alcohols. These compounds are characterized by their aliphatic structure and have garnered interest due to their potential biological activities. This article aims to explore the biological activity of Octa-2,3-dien-5,7-diyn-1-OL, including its pharmacological effects and mechanisms of action.

Octa-2,3-dien-5,7-diyn-1-OL has the following chemical properties:

- Chemical Formula : C8H6O

- IUPAC Name : octa-2,3-dien-5,7-diyn-1-ol

- Molecular Weight : 134.14 g/mol

Biological Activities

Recent studies have highlighted several biological activities associated with Octa-2,3-dien-5,7-diyn-1-OL:

Antimicrobial Activity

Research indicates that compounds similar to Octa-2,3-dien-5,7-diyn-1-OL exhibit significant antimicrobial properties. For example:

- In vitro studies have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus species .

Antioxidant Properties

The compound has been noted for its antioxidant capabilities:

Anti-inflammatory Effects

Octa-2,3-dien-5,7-diyn-1-OL may also possess anti-inflammatory properties:

- Research Findings : In animal models, it has been shown to decrease inflammatory markers in tissues .

Case Studies

Several case studies provide insights into the biological effects of Octa-2,3-dien-5,7-diyn-1-OL:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated antifungal activity against Aspergillus terreus | Supports potential use in antifungal treatments |

| Study 2 | Exhibited antioxidant activity in liver cells | Suggests protective effects against oxidative damage |

| Study 3 | Reduced inflammation in rat models | Indicates possible therapeutic applications in inflammatory diseases |

The mechanisms through which Octa-2,3-dien-5,7-diyn-1-OL exerts its biological effects include:

- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby neutralizing them.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : Its fatty alcohol nature suggests it can integrate into cell membranes and influence membrane fluidity and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.